Oxan-4-ylmethylthiourea

Description

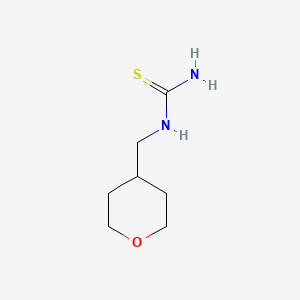

Oxan-4-ylmethylthiourea is a thiourea derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methylthiourea group. Thiourea derivatives are known for their diverse bioactivity, including roles as enzyme inhibitors, anticancer agents, and antiviral compounds . The oxan-4-yl group may enhance solubility or metabolic stability compared to other cyclic substituents.

Properties

Molecular Formula |

C7H14N2OS |

|---|---|

Molecular Weight |

174.27 g/mol |

IUPAC Name |

oxan-4-ylmethylthiourea |

InChI |

InChI=1S/C7H14N2OS/c8-7(11)9-5-6-1-3-10-4-2-6/h6H,1-5H2,(H3,8,9,11) |

InChI Key |

AFFVVKCACFOQHG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Oxan-4-ylmethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between oxan-4-ylmethylamine and thiourea. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or water. The reaction mechanism involves the nucleophilic attack of the amine group on the thiocarbonyl carbon of thiourea, leading to the formation of this compound.

For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxan-4-ylmethylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: The thiourea group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted thiourea derivatives.

Common reagents and conditions used in these reactions include mild temperatures, neutral or slightly acidic pH, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Oxan-4-ylmethylthiourea has a wide range of scientific research applications due to its unique chemical properties and biological activities.

Chemistry: In organic synthesis, it serves as an intermediate for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological research for studying these effects.

Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Oxan-4-ylmethylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it may inhibit proteases or kinases involved in cancer cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death). This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Heterocyclic Substituents

(i) 4-(Oxan-4-ylmethoxy)benzoic Acid

- Structure : A benzoic acid derivative with an oxan-4-ylmethoxy substituent.

- The oxan-4-ylmethoxy group likely improves lipophilicity compared to smaller substituents .

(ii) 4-(Cyclobutylmethyl)oxan-4-amine

- Structure : Features a cyclobutylmethyl group attached to the oxan-4-amine core.

- Cyclobutyl groups may confer steric effects distinct from oxan-4-ylmethyl .

Methylthio-Containing Derivatives

The compounds in share structural motifs involving methylthio groups attached to heterocycles (e.g., isoxazole, oxadiazole, thiazole). For example:

- Compound 15: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide.

- Compound 25: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.

Comparison with Oxan-4-ylmethylthiourea :

- Bioactivity : These derivatives are designed for anticancer, antiviral, or antiplatelet applications . This compound may share similar mechanisms (e.g., targeting kinases or viral proteases) due to the thiourea’s metal-chelating and hydrogen-bonding properties.

- Stability : The oxan-4-yl group may confer greater metabolic stability than aromatic heterocycles (e.g., isoxazole or thiazole), which are prone to oxidative degradation.

Thioxothiazolidine Derivatives

describes 4-oxo-2-thioxothiazolidine derivatives, such as 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide .

- Key Differences : Thioxothiazolidines contain a sulfur-rich five-membered ring, enabling disulfide bond formation and redox activity. In contrast, this compound’s linear thiourea group may favor interactions with polar protein residues.

Physicochemical and Pharmacokinetic Properties

While direct data on this compound are unavailable, comparisons can be drawn:

Biological Activity

Introduction

Oxan-4-ylmethylthiourea is a thiourea derivative characterized by the presence of a thiourea functional group attached to an oxane ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiocarbonyl group (C=S) and an amine group (NH2), which allows for the formation of hydrogen bonds. This structural composition is pivotal for its biological interactions and potential therapeutic applications.

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Thiourea (C=S, NH2) |

| Ring Structure | Oxane (tetrahydrofuran) |

| Molecular Weight | 145.19 g/mol |

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties. Studies have shown that thiourea derivatives can inhibit bacterial enzymes and disrupt cell membrane integrity, leading to bacterial cell death. For instance, it has been reported that certain concentrations effectively reduce the viability of pathogenic bacteria in vitro.

Anticancer Properties

Research indicates that this compound has notable anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle.

Case Study: MCF-7 Cell Line

A study investigated the effects of this compound on MCF-7 cells, revealing:

- IC50 Value : 225 µM

- Effects on Cell Viability : Significant reduction in cell viability with increasing concentrations.

- Mechanism : Induction of apoptosis and cell cycle arrest in the S phase .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial for reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Chelating Properties

The compound's ability to chelate metal ions adds another dimension to its biological activity. Chelating agents are valuable in medicinal chemistry for detoxification processes and enhancing drug delivery systems.

Summary of Studies

A comprehensive review highlighted various studies on thiourea derivatives, including this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Significant inhibition of bacterial growth |

| Anticancer Efficacy | Induced apoptosis in cancer cell lines |

| Antioxidant Capacity | Effective free radical scavenging |

| Chelation Potential | Ability to bind metal ions |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial : Inhibition of bacterial enzymes.

- Anticancer : Induction of apoptosis through mitochondrial pathways.

- Antioxidant : Scavenging reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.